

# IUPAC name for Cyclohexylmethyl cyclohexanecarboxylate

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## Compound of Interest

Compound Name:	Cyclohexylmethyl cyclohexanecarboxylate
Cat. No.:	B1582815

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An In-depth Technical Guide to **Cyclohexylmethyl Cyclohexanecarboxylate**: Synthesis, Characterization, and Applications

## Abstract

This technical guide provides a comprehensive scientific overview of **cyclohexylmethyl cyclohexanecarboxylate** (CAS No: 2611-02-1), an ester of significant interest in organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's chemical identity, structural significance, and a robust protocol for its synthesis via Fischer-Speier esterification. A central focus is placed on the mechanistic underpinnings of the synthesis and the analytical techniques required for rigorous structural elucidation, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's role as a versatile synthetic precursor in pharmaceutical research and its potential applications in materials science, grounded in its unique structural features combining two conformationally significant cyclohexane rings.

## Chemical Identity and Structural Significance Nomenclature and Core Properties

**Cyclohexylmethyl cyclohexanecarboxylate** is an ester that incorporates two cyclohexane moieties, one derived from the parent carboxylic acid and the other from the alcohol. This

structure is fundamental to its physical properties and chemical reactivity.

Property	Value	Source
IUPAC Name	cyclohexylmethyl cyclohexanecarboxylate	<a href="#">[1]</a>
Synonyms	Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate	<a href="#">[1]</a>
CAS Number	2611-02-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>24</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	224.34 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1CCC(CC1)COC(=O)C2CCC CC2	<a href="#">[1]</a>
InChI Key	XWINVLMFYISLRL- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Structural Rationale and Conformational Analysis

The significance of **cyclohexylmethyl cyclohexanecarboxylate** in organic chemistry is deeply rooted in its molecular architecture.[\[2\]](#) The molecule features two cyclohexane rings connected by a flexible ester linkage. Cyclohexane rings are cornerstone models for studying cycloalkane stereochemistry, predominantly adopting the low-energy "chair" conformation to minimize both angle and torsional strain.[\[2\]](#) The presence of two such rings makes this molecule a compelling subject for conformational analysis, enabling researchers to investigate how the spatial arrangement of these bulky groups influences the compound's physical properties and chemical reactivity.

## Synthesis via Fischer-Speier Esterification

The most direct and classic method for preparing **cyclohexylmethyl cyclohexanecarboxylate** is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[\[4\]](#)[\[5\]](#)

## Principle and Mechanistic Causality

Fischer esterification is a reversible nucleophilic acyl substitution reaction.<sup>[6][7]</sup> The reaction's equilibrium constant is often close to 1, meaning the process is not strongly product-favored under neutral conditions.<sup>[7]</sup> To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by adhering to Le Châtelier's principle, typically by using a large excess of one reactant (usually the less expensive alcohol) or by actively removing water as it is formed.<sup>[6]</sup>

The acid catalyst serves two critical functions:

- Activation of the Carbonyl: It protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.<sup>[8]</sup> This activation is essential as carboxylic acids are otherwise not sufficiently reactive to be attacked by a neutral nucleophile like an alcohol.<sup>[7]</sup>
- Facilitating Leaving Group Departure: It allows the hydroxyl group to be eliminated as a neutral water molecule, which is a much better leaving group than the hydroxide anion ( $\text{HO}^-$ ).<sup>[8]</sup>

## Reaction Mechanism

The mechanism proceeds through a series of reversible protonation, nucleophilic attack, and dehydration steps.

Caption: The five key steps of the Fischer esterification mechanism.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification.<sup>[5][9]</sup>

Materials:

- Cyclohexanecarboxylic acid (1.0 eq)
- Cyclohexylmethanol (3.0 eq)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , catalytic, ~0.1 eq)

- Diethyl ether
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

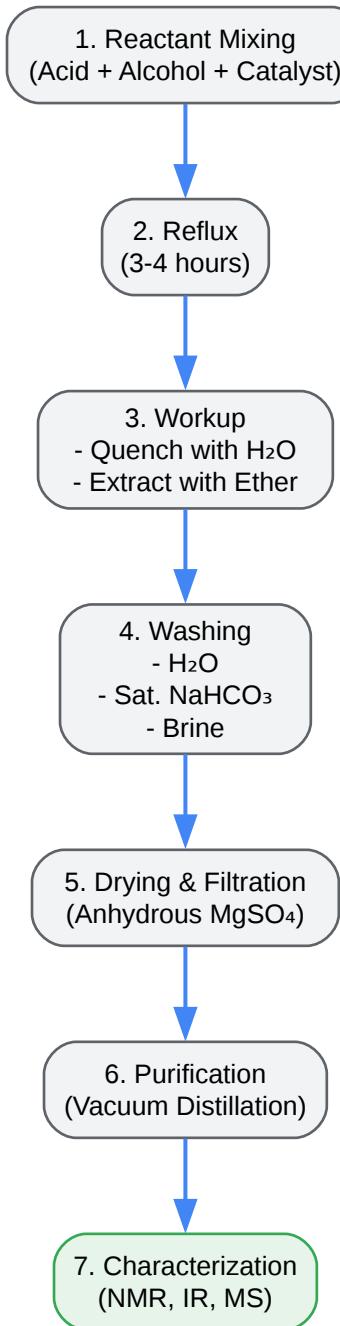
Procedure:

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (e.g., 12.8 g, 0.1 mol) and cyclohexylmethanol (e.g., 34.2 g, 0.3 mol). The alcohol acts as both reactant and solvent.
- Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture. The addition is exothermic.
- Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 3-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the carboxylic acid spot.
- Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
  - Causality: The excess alcohol and the ester product have low solubility in water, while the sulfuric acid catalyst and unreacted carboxylic acid (as its salt after neutralization) are partitioned into the aqueous phase.
- Washing: Combine the organic extracts. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
  - Causality: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any remaining cyclohexanecarboxylic acid by converting it to its water-soluble sodium salt. The brine wash removes bulk water from the organic phase before drying.

- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product, which will contain excess cyclohexylmethanol, can be purified by vacuum distillation to yield the pure **cyclohexylmethyl cyclohexanecarboxylate**.

## Experimental Workflow Visualization

## Synthesis &amp; Purification Workflow

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Caption: Overall workflow from reaction setup to product characterization.

## Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.[10]

## Quantitative and Spectroscopic Data Summary

Property / Technique	Expected Value / Observation
Appearance	Colorless to pale yellow liquid
Boiling Point	~280-290 °C (estimated, at atmospheric pressure)
IR (cm <sup>-1</sup> )	~1735 (strong, sharp): C=O ester stretch. [9]~2930, 2855: C(sp <sup>3</sup> )-H stretches.~1170 (strong): C-O ester stretch. Absence of broad ~3000: Confirms removal of O-H from acid.
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	~4.0-3.8 (d, 2H): -O-CH <sub>2</sub> -C <sub>6</sub> H <sub>11</sub> ~2.3 (tt, 1H): -CH-C=O~2.0-0.9 (m, 21H): Remaining C <sub>6</sub> H <sub>11</sub> and C <sub>6</sub> H <sub>11</sub> CH <sub>2</sub> protons.
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	~176: C=O (ester carbonyl).~68: -O-CH <sub>2</sub> -C <sub>6</sub> H <sub>11</sub> ~43: -CH-C=O~40-25: Remaining C <sub>6</sub> H <sub>11</sub> and C <sub>6</sub> H <sub>11</sub> CH <sub>2</sub> carbons.
Mass Spec (EI-MS)	m/z 224: Molecular Ion (M <sup>+</sup> •).m/z 127: Fragment [C <sub>6</sub> H <sub>11</sub> CO] <sup>+</sup> .m/z 97: Fragment [C <sub>6</sub> H <sub>11</sub> CH <sub>2</sub> ] <sup>+</sup> .

## Spectroscopic Analysis Rationale

- Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong carbonyl (C=O) absorption around 1735 cm<sup>-1</sup>, characteristic of an ester, and the simultaneous disappearance of the very broad O-H stretch from the carboxylic acid starting material (which typically appears from 3300-2500 cm<sup>-1</sup>).[2] This provides clear evidence of the esterification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectroscopy is invaluable for confirming the structure. The key diagnostic signal is the doublet observed around 3.8-4.0 ppm, corresponding to the two methylene protons (-CH<sub>2</sub>-) situated between the ester oxygen and a cyclohexane ring. Its chemical shift is significantly downfield due to the deshielding

effect of the adjacent oxygen atom. The complex multiplets in the upfield region (~0.9-2.0 ppm) are characteristic of the numerous non-equivalent protons on the two cyclohexane rings.

- Mass Spectrometry (MS): Electron Impact Mass Spectrometry will show the molecular ion peak ( $M^{+}\bullet$ ) at an m/z value corresponding to the molecular weight (224), confirming the elemental composition.<sup>[11]</sup> Common fragmentation patterns for esters involve cleavage alpha to the carbonyl group, leading to characteristic fragment ions that can be used to piece the structure together.

## Applications and Future Directions

### Role as a Synthetic Precursor in Pharmaceutical Research

Cyclohexanecarboxylate derivatives, including the title compound, are valuable synthetic precursors in drug development.<sup>[2]</sup> The cyclohexane ring is a prevalent structural motif in many biologically active molecules, prized for its ability to constrain molecular conformation and improve metabolic stability. This compound can serve as a building block for constructing more complex pharmaceutical agents, with the ester functionality providing a reactive handle for further chemical transformations such as hydrolysis, reduction, or transesterification.<sup>[2]</sup>

## Potential in Materials and Agrochemical Science

Beyond pharmaceuticals, cyclohexane derivatives are relevant in materials science, where they can be used to impart rigidity, thermal stability, and specific optical properties to polymers.<sup>[2]</sup> The two bulky, aliphatic rings of **cyclohexylmethyl cyclohexanecarboxylate** suggest potential utility as a plasticizer or a specialty solvent. Furthermore, in the context of agrochemical research, this molecule could be subjected to high-throughput screening campaigns to assess its potential as a pesticide, herbicide, or plant growth regulator.<sup>[2]</sup>

## Conclusion

**Cyclohexylmethyl cyclohexanecarboxylate** is a structurally interesting and synthetically accessible ester. Its preparation via Fischer-Speier esterification serves as a classic and instructive example of equilibrium-controlled organic synthesis. The robust characterization of this molecule is readily achieved using standard spectroscopic techniques, each providing

complementary information to confirm its structure. As a synthetic intermediate, it holds potential for further elaboration in the fields of drug discovery, materials science, and agrochemistry, making it a molecule of continued relevance to the scientific community.

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